2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-methyl-1,2,4-triazole core substituted with a 3-pyridyl group at position 5 and a thioether-linked acetamide moiety at position 2. The N-aryl group is a 3-methylphenyl ring. Its structure combines heterocyclic (triazole, pyridine) and aromatic (methylphenyl) components, which are critical for its pharmacological interactions. The compound has been investigated for anti-inflammatory activity, demonstrating efficacy surpassing the reference drug diclofenac sodium in preclinical models .
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N5OS/c1-12-5-3-7-14(9-12)19-15(23)11-24-17-21-20-16(22(17)2)13-6-4-8-18-10-13/h3-10H,11H2,1-2H3,(H,19,23) |
InChI Key |
ZXNNQGJIMQAVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridyl and methylphenyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential as a therapeutic agent.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-ylthio acetamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position on Triazole Core: The 4-methyl group in the target compound contrasts with the 4-ethyl (Compound 141) or 4-amino (AS111) groups. Methyl substitution may enhance metabolic stability compared to bulkier ethyl groups . The 5-(3-pyridyl) group in the target compound differs from 5-(2-pyridyl) in AS111. The 3-pyridyl orientation may improve binding to cyclooxygenase-2 (COX-2) via π-π stacking, as suggested by molecular docking studies .
Acetamide Aryl Group :
- The N-(3-methylphenyl) group in the target compound and AS111 shows superior anti-inflammatory activity compared to halogenated aryl groups (e.g., 4-bromophenyl in 9f). Methyl substitution likely balances lipophilicity and bioavailability .
Biological Activity: The target compound and AS111 share identical anti-inflammatory potency (1.28× diclofenac), suggesting that 3-methylphenyl is critical for efficacy, while the triazole substituent (methyl vs. In contrast, Compound 141 (4-ethyl, 5-chlorophenyl) shows strong cholinesterase inhibition, highlighting how triazole substituents can redirect activity toward neurological targets .
These derivatives are less explored for anti-inflammatory applications .
Research Findings and Mechanistic Insights
- Anti-inflammatory Mechanism : The target compound and AS111 likely inhibit COX-2, as molecular modeling predicts hydrophobic interactions with the enzyme’s active site (e.g., LEU338 residue stabilization) .
- Structure-Activity Relationship (SAR): Triazole Core: Methyl or amino groups at position 4 optimize steric fit in the COX-2 binding pocket. Aryl Acetamide: Non-halogenated aryl groups (e.g., 3-methylphenyl) improve safety profiles while maintaining potency .
Biological Activity
The compound 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of a triazole ring, a pyridine moiety, and an acetamide functional group, which are crucial for its biological activity.
Research suggests that compounds containing triazole and pyridine structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The triazole ring may act as a chelating agent for metal ions, inhibiting metalloproteins involved in cancer progression or microbial resistance.
- Antimicrobial Properties : The presence of the pyridine ring enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased antimicrobial efficacy.
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cell proliferation in various cancer cell lines.
Antimicrobial Activity
The compound has been tested against several microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The structure-activity relationship (SAR) analysis indicates that modifications on the triazole and pyridine rings significantly affect the potency against these cell lines.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the anticancer properties of various triazole derivatives. The findings revealed that compounds similar to 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide exhibited selective cytotoxicity towards tumor cells while sparing normal cells .
- Antimicrobial Efficacy : Another research article highlighted the synthesis and evaluation of triazole-based compounds against drug-resistant bacterial strains. The results indicated that derivatives with a similar scaffold displayed potent antibacterial activity, supporting their potential use in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide, and how do reaction conditions optimize yield?
- Methodology :
- Step 1 : Synthesize the triazole-thiol intermediate by reacting hydrazides (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to isolate 4-methyl-5-(3-pyridyl)-1,2,4-triazole-3-thiol .
- Step 2 : Couple the thiol intermediate with 2-chloroacetonitrile in the presence of NaOH and DMF under reflux (80–100°C) to form the acetamide derivative. Control pH (~9–10) to minimize side reactions .
- Catalysts : Zeolites (e.g., Y-H) or pyridine can enhance reaction efficiency at 150°C, as seen in analogous triazole-acetamide syntheses .
- Critical Factors :
- Solvent polarity (DMF > ethanol) improves solubility of aromatic intermediates.
- Reflux duration (5–8 hours) balances yield and purity. Excess reaction time may degrade the thiol group.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm acetamide methyl groups (δ 2.1–2.5 ppm). Use DMSO-d6 as a solvent for enhanced signal resolution .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 410.12) and fragmentation patterns .
- Crystallography :
- SHELX Suite : Refine X-ray diffraction data to determine bond angles and dihedral angles between the triazole and pyridyl groups. SHELXL is particularly effective for small-molecule refinement .
Q. What structural motifs influence the compound’s stability under physiological conditions?
- Key Motifs :
- 1,2,4-Triazole Ring : Contributes to π-π stacking with biomolecules, enhancing stability in aqueous buffers .
- Thioether Linkage (-S-) : Susceptible to oxidation; stability can be assessed via HPLC under simulated gastric pH (1.2–3.0) .
- Experimental Assessment :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolysis of the acetamide group using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Strategies :
- Orthogonal Assays : Compare activity in enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to identify off-target effects .
- Purity Validation : Use preparative HPLC (>98% purity) to exclude impurities as confounding factors .
- Case Example :
- In triazole analogs, conflicting antimicrobial data were resolved by standardizing inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hours) across labs .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- In Silico Workflow :
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization. Prioritize poses with H-bonds to pyridyl N-atoms .
- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD < 2 Å indicates robust binding) .
- Validation :
- Compare predicted ΔG values with experimental IC50 from SPR (Surface Plasmon Resonance) assays .
Q. What methodologies assess metabolic stability in hepatic microsomes?
- Protocol :
- Incubation : Mix compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C for 0–60 minutes .
- Quantification : Use LC-MS/MS to measure parent compound depletion. Calculate half-life (t1/2) via first-order kinetics.
- Data Interpretation :
- t1/2 > 30 minutes suggests favorable metabolic stability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
